![molecular formula C21H20BrNO B2373622 1-(1-([1,1'-Biphenyl]-4-yl)-1-oxopropan-2-yl)-4-methylpyridin-1-ium bromide CAS No. 467445-97-2](/img/structure/B2373622.png)

1-(1-([1,1'-Biphenyl]-4-yl)-1-oxopropan-2-yl)-4-methylpyridin-1-ium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

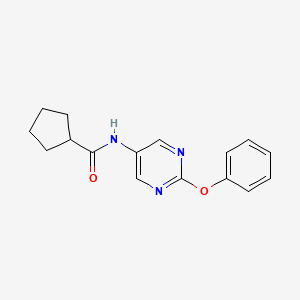

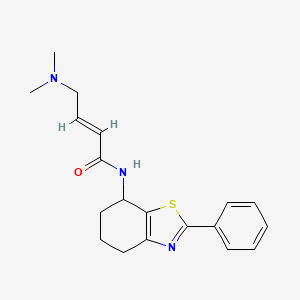

Description

Biphenyls are a group of organic compounds that consist of two connected phenyl rings . They are used in a variety of applications, including as heat transfer fluids, dye carriers, and in the manufacture of polychlorinated biphenyls (PCBs) . The compound you mentioned seems to be a derivative of biphenyl, with additional functional groups attached to it.

Synthesis Analysis

The Grignard reaction is a common method for forming carbon-carbon bonds, which could potentially be used in the synthesis of complex biphenyl derivatives . In this reaction, an alkyl halide reacts with magnesium metal in anhydrous ether to form a Grignard reagent, which can then react with a variety of electrophiles .

Molecular Structure Analysis

The molecular structure of biphenyls and their derivatives can be analyzed using various techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.

Chemical Reactions Analysis

Biphenyls can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and oxidative coupling . The specific reactions that a biphenyl derivative can undergo will depend on the nature of its substituents.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through experimental measurements . These properties are influenced by the compound’s molecular structure and the types of intermolecular forces present.

Scientific Research Applications

Synthesis and Radiolabelling

1-(1-([1,1'-Biphenyl]-4-yl)-1-oxopropan-2-yl)-4-methylpyridin-1-ium bromide is part of a category of compounds that have been explored for their potential in radiolabelling applications. Specifically, compounds like ipratropium bromide and tiotropium bromide, which share structural similarities, have been synthesized and radiolabelled for use in positron emission tomography (PET) studies. These studies aim to improve our understanding of drug deposition in the lungs, which is crucial for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma (Issa et al., 2006).

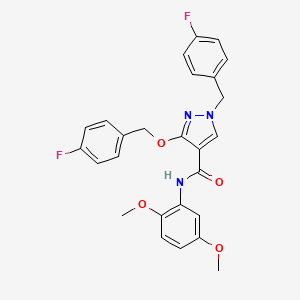

Molecular Docking and Tyrosinase Inhibition

Biphenyl-based compounds, including those structurally related to this compound, have been extensively researched for their pharmaceutical applications. Notably, a series of novel biphenyl ester derivatives have demonstrated significant anti-tyrosinase activities, suggesting their potential in treating conditions associated with melanin overproduction, such as hyperpigmentation. These findings were supported by molecular docking studies, highlighting the compounds' ability to bind effectively to the tyrosinase enzyme, inhibiting its activity (Kwong et al., 2017).

Supramolecular Chemistry

The field of supramolecular chemistry has also seen the application of biphenyl-based compounds. One study focused on the synthesis of hybrid halobismuthates, revealing the formation of unique anionic frameworks incorporating biphenyl moieties. These frameworks exhibit intriguing properties, such as short Bi-Br distances, potentially impacting materials science, particularly in the development of new optical and electronic materials (Kotov et al., 2019).

Corrosion Inhibition

Research into the corrosion inhibition properties of cationic surfactants, including those similar to this compound, has shown promising results. These surfactants have demonstrated the ability to significantly reduce corrosion in carbon steel pipelines, a critical concern in the oil and gas industry. The effectiveness of these inhibitors is attributed to their surface activity and ability to form protective layers on the metal surface (Hegazy et al., 2016).

Safety and Hazards

Properties

IUPAC Name |

2-(4-methylpyridin-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-one;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20NO.BrH/c1-16-12-14-22(15-13-16)17(2)21(23)20-10-8-19(9-11-20)18-6-4-3-5-7-18;/h3-15,17H,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXZUHRIGCSISN-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=[N+](C=C1)C(C)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2373542.png)

![Ethyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2373543.png)

![4-Phenyl-6-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2373548.png)

![N-(1-cyanocyclobutyl)-N,3-dimethyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2373550.png)

![1-(2-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373552.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2373553.png)

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2373557.png)